N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small-molecule compound characterized by a pyridine core substituted with a thiolan-3-yloxy group at the 2-position and a 3,4-difluorophenyl carboxamide moiety at the 3-position. Its structural uniqueness lies in the combination of fluorine atoms on the phenyl ring, which enhance electronegativity and metabolic stability, and the thiolane-derived ether linkage, which may influence conformational flexibility and binding interactions.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-13-4-3-10(8-14(13)18)20-15(21)12-2-1-6-19-16(12)22-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWZADLOVQKHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison with analogous compounds requires structural, physicochemical, and functional data. Consequently, the following hypothetical comparison is based on general chemical principles and cannot be validated by the provided references:
Table 1: Hypothetical Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Features | Potential Applications |
|---|---|---|---|---|
| N-(3,4-difluorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | Pyridine | 3,4-difluorophenyl, thiolan-3-yloxy | High electronegativity, metabolic stability | Enzyme inhibition, drug discovery |
| N-(4-chlorophenyl)-2-(tetrahydrofuran-2-yloxy)pyridine-3-carboxamide | Pyridine | 4-chlorophenyl, tetrahydrofuran-2-yloxy | Moderate lipophilicity, halogen interaction | Antimicrobial agents |
| 2-(thiolan-3-yloxy)-N-(3-trifluoromethylphenyl)pyridine-3-carboxamide | Pyridine | 3-CF3-phenyl, thiolan-3-yloxy | Enhanced hydrophobic interactions | Kinase inhibitors |
Key Observations (Hypothetical):
Electron-Withdrawing Groups : The 3,4-difluorophenyl group in the target compound may improve binding affinity to polar active sites compared to chlorinated or trifluoromethyl analogs .
Oxygen vs.
Metabolic Stability: Fluorine atoms typically reduce oxidative metabolism, suggesting superior pharmacokinetic properties relative to non-fluorinated analogs .
Limitations of the Analysis
The absence of experimental data (e.g., crystallographic results, binding assays, or pharmacokinetic studies) in the provided evidence precludes a definitive comparison.
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